molecular formula C12H11N3O2 B4384749 2'-methoxy-2,3'-bipyridine-5-carboxamide

2'-methoxy-2,3'-bipyridine-5-carboxamide

Cat. No.: B4384749
M. Wt: 229.23 g/mol
InChI Key: SUAPZWQUBGMHCR-UHFFFAOYSA-N
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Description

2'-Methoxy-2,3'-bipyridine-5-carboxamide is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. The bipyridine-carboxamide scaffold is a privileged structure in drug discovery, known for its potential as a core building block in the synthesis of biologically active molecules . Bipyridine derivatives are extensively utilized as ligands in catalysis and supramolecular chemistry, underscoring their fundamental importance in various chemical fields . Specifically, carboxamide derivatives of heterocyclic systems, such as thieno[3,2-b]pyridine-5-carboxamide, have been identified as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), demonstrating the high research value of this chemical class in developing therapeutics for central nervous system disorders . Similarly, pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been explored as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases . This compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures. It is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxypyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-12-9(3-2-6-14-12)10-5-4-8(7-15-10)11(13)16/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAPZWQUBGMHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxy 2,3 Bipyridine 5 Carboxamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Chemical Compound Synthesis

A retrosynthetic analysis of 2'-methoxy-2,3'-bipyridine-5-carboxamide reveals several strategic disconnections. The most apparent disconnection is the C-N bond of the amide group, leading to a carboxylic acid or its derivative on the bipyridine core and ammonia (B1221849) or an equivalent. The second key disconnection is the C2-C3' bond of the bipyridine ring system. This biaryl disconnection is central to most synthetic strategies and points to two primary pyridine-based synthons.

Primary Disconnection Pathways:

Pathway A (Cross-Coupling Approach): This involves disconnecting the C2-C3' bond, leading to two functionalized pyridine (B92270) precursors. One precursor is a 5-substituted-2-halopyridine (e.g., 2-bromo-5-carbamoylpyridine or a protected version) and the other is a 3-substituted-2-methoxypyridine (e.g., 2-methoxy-3-(dihydroxyboryl)pyridine or a corresponding organozinc/organotin reagent).

Pathway B (Functionalization of Pre-formed Bipyridine): This strategy involves forming a simpler 2,3'-bipyridine (B14897) core first, followed by the chemo- and regioselective introduction of the methoxy (B1213986) and carboxamide functionalities. This approach can be challenging due to the difficulty in controlling the position of substitution on the bipyridine skeleton.

The cross-coupling approach (Pathway A) is generally preferred as it allows for greater control over the final substitution pattern by building complexity from well-defined, functionalized precursors.

Exploration of Novel Reaction Pathways for Bipyridine Formation

The formation of the C-C bond linking the two pyridine rings is the cornerstone of the synthesis. Modern chemistry offers a diverse toolkit for this transformation, moving beyond classical methods to more efficient and sustainable alternatives.

Transition-metal catalyzed cross-coupling reactions are the most widely used and versatile methods for constructing C(sp²)–C(sp²) bonds in bipyridine synthesis. preprints.orglboro.ac.uk The choice of method often depends on substrate availability, functional group tolerance, and toxicity of reagents.

Suzuki-Miyaura Coupling: This is a highly attractive route due to the stability and low toxicity of the boronic acid or ester reagents. mdpi.compreprints.org The synthesis of this compound via this method would typically involve the coupling of a 2-halopyridine derivative with a pyridylboronic acid or ester, catalyzed by a palladium complex. A significant challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. researchgate.net The development of specialized ligands and reaction conditions, such as using bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has been crucial to overcome this issue. mdpi.comnih.govacs.org

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than organoboron compounds. orgsyn.orgorgsyn.org It is particularly useful for coupling partners that are less reactive under Suzuki conditions. mdpi.com The synthesis of the target molecule could involve reacting a 2-pyridylzinc halide with a 3-halopyridine derivative. orgsyn.org Negishi couplings often proceed under mild conditions and show excellent functional group tolerance. orgsyn.orgorganic-chemistry.org Recent advancements have focused on using simplified and more robust palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), which is commercially available and relatively inexpensive. organic-chemistry.org

Stille Coupling: Stille coupling utilizes organotin reagents and is known for its high reactivity and tolerance of a wide array of functional groups. mdpi.comharvard.edu However, the primary drawback is the high toxicity of the organostannane compounds and their byproducts, which can complicate purification. mdpi.comorgsyn.org The reaction between a stannylated pyridine and a bromopyridine, often in the presence of a palladium catalyst and a copper(I) co-catalyst, can efficiently produce functionalized bipyridines. preprints.orgacs.org

Table 1: Comparison of Major Cross-Coupling Strategies for Bipyridine Synthesis

Feature Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling
Organometallic Reagent Boronic acids/esters (R-B(OR)₂) Organozincs (R-ZnX) Organostannanes (R-SnR'₃)
Advantages Low toxicity, stable reagents, commercially available starting materials. mdpi.comnih.gov High reactivity, excellent functional group tolerance, mild conditions. orgsyn.orgorgsyn.orgorganic-chemistry.org High reactivity, broad functional group tolerance, often successful where others fail. mdpi.comacs.org
Disadvantages Slower transmetalation for electron-deficient systems, potential catalyst inhibition by product. researchgate.netnih.gov Moisture and air sensitivity of organozinc reagents. orgsyn.org High toxicity of organotin reagents and byproducts, purification challenges. mdpi.comorgsyn.org
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ with phosphine or NHC ligands. mdpi.comnih.gov Pd(PPh₃)₄, Pd(dba)₂ with phosphine ligands (e.g., XPhos). preprints.orgorgsyn.orgorganic-chemistry.org PdCl₂(PPh₃)₂, Pd(PPh₃)₄, often with CuI as a co-catalyst. preprints.orgacs.org

Homocoupling reactions, such as Ullmann and Wurtz couplings, are traditionally used to synthesize symmetrical bipyridines by dimerizing a single halopyridine precursor. mdpi.compreprints.org

Ullmann Coupling: This classic method involves the copper-mediated homocoupling of aryl halides. preprints.org While effective for symmetrical products, it often requires high temperatures and stoichiometric amounts of copper. bohrium.com Modern advancements include the use of palladium catalysts in conjunction with a reducing agent or the development of more active nickel-based catalytic systems that operate under milder conditions. mdpi.com

Wurtz-Type Reactions: These reactions involve the coupling of aryl halides using an alkali metal, like sodium. mdpi.com More contemporary approaches utilize transition-metal-catalyzed homocoupling of Grignard reagents, which is an efficient method for creating symmetrical bipyridyl backbones. preprints.orglboro.ac.uk

For an unsymmetrical target like this compound, homocoupling is not a direct route. However, these methods are valuable for preparing symmetrical precursors that could be further functionalized.

Electrochemical methods represent a green and promising alternative for bipyridine synthesis, avoiding the need for chemical oxidants or reductants. mdpi.combohrium.com Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell has been shown to be a simple and efficient method, with high isolated yields. mdpi.com Heterocoupling is also possible under these conditions. Another approach involves the electrochemical transformation of N,N'-dipyridylureas to form bipyridine derivatives. mdpi.com These methods are often characterized by mild conditions and high efficiency, though their application to complex, unsymmetrical targets is still an area of active research. nih.govtandfonline.comchemrxiv.org

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization of starting materials required in traditional cross-coupling. acs.org This approach involves the direct coupling of a C-H bond on one pyridine ring with a functionalized partner.

A common strategy for achieving regioselectivity in pyridine C-H activation is the use of pyridine N-oxides. The N-oxide activates the C-H bonds at the 2- and 6-positions, facilitating palladium-catalyzed direct arylation with aryl bromides with excellent yield and complete selectivity for the 2-position. acs.orgberkeley.edu The resulting 2-arylpyridine N-oxide can then be easily reduced to the free pyridine. acs.org Rhodium(I)-catalyzed direct arylation has also been developed, providing a rapid route to bis(hetero)aryl products from inexpensive starting materials. nih.gov These methods offer a more efficient pathway by eliminating the need to prepare and isolate stoichiometric organometallic reagents. nih.govrsc.org

Chemo- and Regioselective Functionalization of the Bipyridine Skeleton

Achieving the specific substitution pattern of this compound requires precise control over the introduction of functional groups. This can be accomplished either by using pre-functionalized precursors (as discussed in 2.1) or by the selective functionalization of a bipyridine core.

The reactivity of the bipyridine scaffold is influenced by the nitrogen atoms, which deactivate the ring towards electrophilic substitution but activate it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The relative reactivity of different positions can be exploited for selective functionalization. For instance, Negishi coupling shows that 2-halopyridines are generally more reactive than 3-halopyridines, allowing for selective coupling at the 2-position if a dihalopyridine is used. orgsyn.org

Furthermore, existing substituents can direct subsequent reactions. The introduction of a methoxy group at the 2'-position and a carboxamide group at the 5-position must be carefully orchestrated. Often, the amide is introduced from a nitrile or ester precursor, which are more compatible with typical cross-coupling conditions. For example, a 2-bromo-5-cyanopyridine (B145350) could be coupled with a 2-methoxy-3-pyridylboronic ester, followed by hydrolysis of the nitrile to the carboxamide. Recently, methods for the direct nucleophilic displacement of functionalities like trimethylammonium groups on bipyridines have been developed, allowing for the late-stage introduction of various nucleophiles, including methoxides, under mild conditions. acs.org This expands the toolkit for the chemo- and regioselective synthesis of complex bipyridine derivatives. researchgate.net

Advanced Synthetic Methodologies for this compound Remain Undocumented in Publicly Accessible Scientific Literature

Despite a thorough review of available scientific literature and chemical databases, specific documented synthetic methodologies for the chemical compound This compound are not presently available. Consequently, a detailed article on its advanced synthesis, including selective functional group introduction, stereoselective synthesis, green chemistry applications, and scale-up optimization, cannot be compiled as per the requested outline.

The synthesis of complex substituted bipyridines typically involves multi-step processes, often utilizing cross-coupling reactions to form the bipyridine core, followed by the introduction or modification of functional groups. While general methods for synthesizing various bipyridine derivatives, including those with methoxy and carboxamide functionalities, are well-established, specific procedures, reaction conditions, and research findings pertaining to the exact isomeric structure of this compound have not been reported in the searched scientific papers and patents.

Information on related, but structurally distinct, compounds is available:

General Bipyridine Synthesis: Modern synthetic chemistry employs a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Ullmann) to construct the C-C bond linking the two pyridine rings. lboro.ac.ukresearchgate.netresearchgate.net The functionalization of the pyridine rings with groups like methoxy and carboxamide can be achieved either by using pre-functionalized starting materials or by post-synthesis modification.

Introduction of Carboxamide and Methoxy Groups: The formation of a carboxamide group is typically achieved by activating a corresponding carboxylic acid and reacting it with an amine. researchgate.netmdpi.com Catalysts like Nb2O5 have been shown to facilitate this transformation. researchgate.net The introduction of a methoxy group can be accomplished through nucleophilic aromatic substitution or other standard etherification protocols. nih.govrsc.org

Stereoselective Synthesis: The synthesis of chiral bipyridines is an active area of research, often employing chiral auxiliaries, asymmetric catalysis, or chemoenzymatic methods starting from chiral precursors. rsc.org These chiral ligands are crucial in asymmetric catalysis.

Green Chemistry and Scale-Up: Principles of green chemistry, such as the use of solvent-free reactions and the development of efficient, reusable catalysts, are increasingly being applied to the synthesis of heterocyclic compounds. lboro.ac.uk Methodologies for scaling up chemical processes from the laboratory to larger production are focused on ensuring safety, reproducibility, and economic viability.

However, without specific research dedicated to This compound , any discussion of the above points would be speculative and fall outside the strict constraints of the requested article. Further research and publication in the field of synthetic organic chemistry are required to provide the specific data needed to address the outlined topics for this particular compound.

Mechanistic Investigations of Reactions Involving 2 Methoxy 2,3 Bipyridine 5 Carboxamide

Elucidation of Reaction Mechanisms through Advanced Kinetic Studies

The synthesis of the 2,3'-bipyridine (B14897) core of 2'-methoxy-2,3'-bipyridine-5-carboxamide can be envisioned through a Suzuki-Miyaura cross-coupling reaction between a halopyridine-5-carboxamide and a 2'-methoxypyridine boronic acid or ester, or vice-versa. The catalytic cycle for Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For many Suzuki-Miyaura reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. libretexts.org This would suggest that the reaction rate is dependent on the concentration of the palladium catalyst and the aryl halide, but independent of the concentration of the boronic acid derivative. The reaction order with respect to the catalyst and the aryl halide would be expected to be 1, while the order with respect to the boronic acid would be 0.

A hypothetical kinetic study for the synthesis of a bipyridine via Suzuki coupling might yield data similar to that presented in the table below. The data illustrates a first-order dependence on the aryl bromide and the palladium catalyst, and a zero-order dependence on the boronic acid, supporting oxidative addition as the rate-limiting step.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Bipyridine Synthesis

Experiment[Aryl Bromide] (M)[Boronic Acid] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.10.111.0 x 10-5
20.20.112.0 x 10-5
30.10.211.0 x 10-5
40.10.122.0 x 10-5

The presence of the methoxy (B1213986) group on the pyridine (B92270) ring can influence the reaction rate. Electron-donating groups like methoxy can increase the electron density on the pyridine ring, which may affect the rates of both oxidative addition and transmetalation. In some cases, particularly with electron-deficient heteroaryl boron derivatives, transmetalation can become the rate-limiting step. nih.gov

The formation of the amide bond from a carboxylic acid and an amine is often facilitated by a coupling agent. In such reactions, the rate-limiting step can be the activation of the carboxylic acid by the coupling agent or the subsequent nucleophilic attack by the amine. growingscience.com

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by determining if a particular C-H bond is broken in the rate-determining step. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step. baranlab.org

While the primary synthesis of this compound via cross-coupling does not involve the cleavage of a C-H bond at the coupling sites, KIE studies could be highly relevant for potential subsequent C-H functionalization reactions of the bipyridine scaffold. For instance, if a reaction were to involve the direct arylation or alkylation at a specific position on one of the pyridine rings, a KIE experiment could elucidate the mechanism.

Consider a hypothetical direct C-H arylation at the C-6 position of the 5-carboxamide pyridine ring. By comparing the reaction rates of the standard compound and its C-6 deuterated analogue, a significant primary KIE would suggest that the C-H bond cleavage is part of the rate-determining step.

Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Arylation

SubstrateRate Constant (k, s-1)KIE (kH/kD)
This compound2.5 x 10-45.0
6-deuterio-2'-methoxy-2,3'-bipyridine-5-carboxamide0.5 x 10-4

A KIE value of 5.0, as shown in the hypothetical data, would strongly support a mechanism where the C-H bond is broken in the slowest step of the reaction. Conversely, a KIE value close to 1 would indicate that C-H bond cleavage occurs in a fast step before or after the rate-determining step. pkusz.edu.cn

Characterization of Reactive Intermediates and Transition States

The direct observation or trapping of transient species provides compelling evidence for a proposed reaction mechanism. Spectroscopic techniques and trapping experiments are primary methods for characterizing these fleeting intermediates.

In the context of palladium-catalyzed cross-coupling reactions, various palladium intermediates are formed throughout the catalytic cycle. Techniques such as NMR spectroscopy can sometimes be used to observe these species if they are sufficiently stable. For example, the oxidative addition product, a Pd(II) species, has been characterized in some systems. libretexts.org

For more reactive and short-lived intermediates, time-resolved spectroscopic techniques like transient absorption spectroscopy can be employed. While no specific studies on this compound are available, studies on other pyridine-containing systems have utilized such methods. For example, in gas-phase coupling reactions of pyridine, protonated bipyridyl has been identified as an intermediate using mass spectrometry. nih.gov In other systems, radical intermediates in bipyridine synthesis have been detected by electron spin resonance (ESR) spectroscopy. mdpi.compreprints.org

When reactive intermediates are too short-lived for direct spectroscopic observation, they can often be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. csbsju.edu

In the synthesis of bipyridines, radical intermediates have been proposed. mdpi.compreprints.org These could potentially be trapped by radical scavengers like TEMPO. The formation of a TEMPO adduct would provide strong evidence for the existence of a radical intermediate in the reaction pathway.

Another example can be drawn from nucleophilic aromatic substitution (SNAr) reactions on pyridines. The mechanism typically involves the formation of a high-energy anionic intermediate (a Meisenheimer-like complex). echemi.com While these are often transient, in some cases with poor leaving groups, these intermediates can be isolated and characterized. nih.gov In a hypothetical SNAr reaction on a halobipyridine precursor to our target molecule, the addition of a strong, non-nucleophilic base could potentially deprotonate the intermediate, leading to a stable, trapped species.

Influence of Solvent Effects and Reaction Environment on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of a reaction by influencing the stability of reactants, transition states, and intermediates.

In Suzuki-Miyaura coupling reactions, a mixture of an organic solvent and an aqueous base is often used. The solvent must be capable of dissolving both the organic reactants and the inorganic base to a sufficient extent. Common solvents include ethers like dioxane and THF, and alcohols. yonedalabs.com The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, more polar solvents can stabilize charged intermediates and transition states, which can alter the rate-determining step and even the selectivity of the reaction in some cases. nih.gov Studies have shown that changing the solvent can switch the selectivity of coupling at different positions on a molecule. nih.gov

For nucleophilic aromatic substitutions, polar aprotic solvents like DMF or DMSO are often preferred as they can solvate cations well while leaving the nucleophile relatively "bare" and more reactive. rsc.org Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org The influence of the solvent is particularly important in reactions involving pyridinic substrates, where the solvent can interact with the lone pair on the nitrogen atom, affecting its basicity and the electron density of the ring system. nih.gov

Table 3: Hypothetical Influence of Solvent on the Yield of a Bipyridine Synthesis

SolventDielectric Constant (ε)Reaction Yield (%)
Toluene2.465
THF7.685
DMF3792
Water/Ethanol (1:1)~5078

The hypothetical data in Table 3 suggests that for a given bipyridine synthesis, polar aprotic solvents like THF and DMF might provide higher yields compared to nonpolar solvents like toluene. A mixed aqueous-organic solvent system, while polar, might show slightly lower yields due to potential side reactions or solubility issues.

Catalytic Cycles and Their Mechanistic Implications in Transformations

No specific catalytic cycles involving this compound as a ligand or catalyst have been documented in the searched scientific literature. Mechanistic studies that would elucidate its role in substrate activation, turnover-limiting steps, or the formation of intermediates and catalyst resting states are not available.

Stereochemical Control and Chiral Induction Mechanisms

There is no available research detailing the use of this compound in asymmetric catalysis. Consequently, information regarding its effectiveness in controlling stereochemistry or the mechanisms by which it might induce chirality in a reaction product could not be found. This includes a lack of data on the formation of diastereomeric transition states or any models explaining potential enantioselectivity.

Due to the absence of specific data for "this compound," no data tables or detailed research findings can be presented for the outlined sections.

Theoretical and Computational Chemistry Studies on 2 Methoxy 2,3 Bipyridine 5 Carboxamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as 2'-methoxy-2,3'-bipyridine-5-carboxamide, DFT calculations would be instrumental in elucidating its electronic properties and predicting its behavior in chemical reactions. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. rsc.org

The electronic structure of a molecule governs its chemical and physical properties. DFT calculations can map the electron density distribution, revealing which parts of the this compound molecule are electron-rich or electron-poor.

A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for estimating the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to have significant contributions from the electron-donating methoxy (B1213986) group and the pyridine (B92270) rings, while the LUMO would likely be distributed across the electron-accepting bipyridine system.

Illustrative Data Table: Predicted Frontier Orbital Energies This table illustrates the kind of data that would be generated from a DFT calculation on this compound. The values are hypothetical and based on typical results for similar aromatic compounds.

ParameterEnergy (eV)Description
EHOMO -6.25Energy of the Highest Occupied Molecular Orbital
ELUMO -1.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.45Energy difference between HOMO and LUMO

Computational conformational analysis involves systematically rotating the flexible bonds (like the C-C bond between the rings and the bonds connected to the methoxy and carboxamide groups) and calculating the energy of each resulting geometry. This process generates a potential energy surface, or energy landscape, which maps the stability of different conformers. The lowest energy points on this surface correspond to the most stable conformations of the molecule. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and the energy barriers required to transition between them. nih.gov For this specific molecule, key considerations would be the steric hindrance between the hydrogen on C6' and the pyridine nitrogen on C2, as well as potential weak intramolecular interactions.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate and interpret experimental results.

NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. uctm.edu These predicted chemical shifts are invaluable for assigning peaks in experimental NMR spectra, helping to confirm the molecule's structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. rsc.org Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C=O stretch, N-H bend, C-O-C stretch), providing a definitive assignment for the experimental spectrum. Comparing the calculated and experimental spectra can confirm the presence of specific functional groups and provide insights into bonding and conformation.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies This table demonstrates how calculated vibrational frequencies are compared with experimental data. The calculated values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results. The values are illustrative.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Illustrative Experimental (cm⁻¹)
N-H Stretch (amide) 35503408~3400
C=O Stretch (amide) 17451675~1680
C=N Stretch (pyridine) 16101546~1550
C-O-C Stretch (methoxy) 12801229~1230

Computational methods can be used to model the mechanism of chemical reactions involving this compound. mdpi.com By identifying the structures of reactants, transition states, and products, a complete reaction energy profile can be constructed.

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier. This barrier determines the rate of the reaction. Modeling reaction pathways, such as hydrolysis of the amide group or electrophilic substitution on one of the pyridine rings, can provide a detailed mechanistic understanding that is often difficult to obtain through experiments alone. chemrxiv.org

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment (like a solvent) over time. rsc.orgmdpi.com

For a flexible molecule like this compound, MD simulations can provide a movie-like view of its conformational changes. rsc.org An MD simulation would reveal how the dihedral angle between the two pyridine rings fluctuates over time and how the methoxy and carboxamide groups rotate and interact with each other or with solvent molecules.

This analysis yields important information about the molecule's flexibility and the accessibility of different conformations. For example, it could show whether the molecule predominantly exists in a planar or twisted state in solution. Such studies often analyze trajectories to calculate properties like the root-mean-square deviation (RMSD) to quantify structural stability and the radius of gyration to measure the molecule's compactness over the simulation time.

Solvent Effects on Molecular Conformations and Interactions

The conformation of a molecule, and thus its chemical and biological activity, can be significantly influenced by its surrounding solvent environment. For this compound, computational studies can elucidate the complex interplay between the solute and solvent molecules. The relative orientation of the two pyridine rings, as well as the conformation of the carboxamide and methoxy groups, are subject to change in different solvents.

Research on similar bipyridine systems has shown that the conformational equilibrium between the s-trans and s-cis conformers is particularly sensitive to the solvent's polarity. researchgate.net In the gas phase or non-polar solvents, the s-trans conformer of bipyridine is generally more stable due to reduced steric hindrance and electrostatic repulsion between the nitrogen lone pairs. However, in polar solvents, the s-cis conformer can be stabilized through more favorable dipole-dipole interactions with the solvent molecules. For this compound, the presence of the polar carboxamide and methoxy groups further complicates these interactions.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for different conformers. Studies on related molecules have demonstrated that increasing solvent polarity can lead to a greater population of more polar conformers. mdpi.com For instance, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the formation of intermolecular hydrogen bonds between the solvent and the amide group of this compound would be favored, potentially altering the conformational landscape compared to a non-polar solvent like chloroform.

The following table illustrates hypothetical relative energies of different conformers of this compound in various solvents, as would be predicted by computational methods.

SolventDielectric Constant (ε)Most Stable ConformerRelative Energy (kcal/mol)Key Interactions
Gas Phase1Planar trans0.0Intramolecular H-bonding
Chloroform4.8Twisted trans0.5Weak dipole-dipole
Dichloromethane9.1Twisted cis1.2Moderate dipole-dipole
Dimethyl Sulfoxide46.7Planar cis2.5Strong H-bonding with solvent

This table is illustrative and based on general principles of solvent effects on similar molecular structures.

QSAR/QSPR Methodologies for Structure-Reactivity and Structure-Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structures. nih.gov For this compound, QSAR and QSPR studies can provide valuable insights into its potential as a drug candidate or a functional material by correlating its structural features with its reactivity and inherent properties.

The development of a QSAR/QSPR model begins with the calculation of a wide range of molecular descriptors for the target compound and its analogues. nih.gov These descriptors can be categorized as constitutional, topological, geometric, and electronic. For instance, descriptors such as molecular weight, logP (lipophilicity), and polar surface area can provide a general characterization of the molecule. More sophisticated quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to describe the molecule's chemical reactivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the property of interest. nih.gov For example, a QSAR model could be developed to predict the inhibitory activity of a series of bipyridine carboxamides against a specific enzyme, while a QSPR model could predict properties like solubility or melting point.

The following table presents a selection of molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and its derivatives.

Descriptor ClassDescriptor ExampleProperty Predicted
ConstitutionalMolecular WeightGeneral physical properties
TopologicalWiener IndexBoiling point, viscosity
GeometricMolecular Surface AreaSolubility, transport properties
ElectronicHOMO-LUMO GapChemical reactivity, stability
PhysicochemicalLogPLipophilicity, membrane permeability

This table provides examples of descriptor classes and their relevance in QSAR/QSPR modeling.

Advanced Computational Methodologies for Ligand Design and Optimization

Bipyridine derivatives are well-known for their ability to act as chelating ligands for a wide variety of metal ions. researchgate.net The specific substitutions on the bipyridine scaffold, such as the methoxy and carboxamide groups in this compound, can significantly influence the coordination properties and the stability of the resulting metal complexes. Advanced computational methodologies are instrumental in the design and optimization of such ligands for specific applications, ranging from catalysis to therapeutics.

Structure-based ligand design is a powerful approach when the three-dimensional structure of the target receptor (e.g., an enzyme or a metal catalyst) is known. beilstein-journals.org Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a protein. These simulations provide a binding score that estimates the binding affinity, allowing for the virtual screening of a library of related compounds to identify those with the highest predicted affinity.

In cases where the receptor structure is unknown, ligand-based methods can be employed. nih.gov These approaches rely on the knowledge of other molecules that bind to the same target. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. A pharmacophore model for a particular target could be used to design novel bipyridine ligands, including derivatives of this compound, that fit the model and are therefore likely to be active.

The following table summarizes some of the advanced computational methodologies used in ligand design and their applications.

MethodologyDescriptionApplication for this compound
Molecular DockingPredicts the binding mode and affinity of a ligand to a receptor.Designing selective inhibitors for a target enzyme.
Pharmacophore ModelingIdentifies the essential 3D features for biological activity.Guiding the synthesis of new derivatives with improved activity.
de novo DesignGenerates novel molecular structures that fit a target binding site.Creating entirely new ligands based on the bipyridine scaffold.
Free Energy PerturbationCalculates the relative binding affinities of a series of ligands.Optimizing the potency of a lead compound.

This table outlines key computational techniques for ligand design and their potential use for the target compound.

Predictive Modeling of Chemical Transformations and Selectivity

Predicting the outcome of chemical reactions is a major goal of computational chemistry. For a molecule with multiple reactive sites like this compound, predictive models can be invaluable for planning synthetic routes and understanding reaction mechanisms. These models can help to forecast the products of a reaction, as well as the regioselectivity and stereoselectivity.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the reaction pathways of chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy for different potential reaction channels. nih.gov For example, in an electrophilic aromatic substitution reaction on this compound, DFT calculations could predict which of the available positions on the pyridine rings is most susceptible to attack.

In recent years, machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions. nih.gov By training a model on a large dataset of known reactions, it is possible to predict the products of a new reaction with high accuracy. These models can learn complex patterns of reactivity that are not always apparent from simple chemical intuition. For instance, a machine learning model could be used to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation of this compound.

The following table provides a hypothetical example of how predictive modeling could be used to assess the outcome of a Suzuki coupling reaction to introduce a new substituent onto one of the pyridine rings of this compound.

Position of BrominationCatalystPredicted Yield (%)Predicted Side Products
4'-positionPd(PPh₃)₄85Homocoupling product (5%)
6'-positionPdCl₂(dppf)70Debromination product (15%)
4-positionPd₂(dba)₃ / XPhos92Negligible
6-positionPd(OAc)₂ / SPhos65Isomerization product (10%)

This table is a hypothetical representation of predictive modeling for a chemical reaction and does not represent real experimental data.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found on the coordination chemistry, supramolecular assemblies, or catalytic applications of the compound this compound.

The requested article, which was to be structured around a detailed outline focusing exclusively on this compound, cannot be generated at this time due to the absence of published research, experimental data, or theoretical studies. The search included investigations into:

The synthesis and coordination behavior of 2'-methoxy-2,3'-bipyridine derivatives.

Metal complexes involving asymmetrically substituted 2,3'-bipyridines.

The specific roles of methoxy and carboxamide functional groups in the context of 2,3'-bipyridine (B14897) ligands.

Catalytic applications and supramolecular structures derived from related bipyridine scaffolds.

While there is extensive literature on the coordination chemistry of the more common 2,2'-bipyridine (B1663995) isomers and their derivatives, the specific substitution pattern of this compound does not appear to have been reported. Therefore, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and synthesis of this specific compound would be necessary to provide the detailed information requested in the article outline.

Coordination Chemistry and Supramolecular Assemblies of 2 Methoxy 2,3 Bipyridine 5 Carboxamide

Supramolecular Interactions and Self-Assembly Phenomena

The non-covalent interactions dictated by the functional groups of 2'-methoxy-2,3'-bipyridine-5-carboxamide are crucial in directing the self-assembly of its metal complexes into higher-order structures. The interplay of hydrogen bonding and π-π stacking is expected to be a dominant feature in its supramolecular chemistry.

The carboxamide group is a well-established and powerful building block for creating predictable supramolecular structures through hydrogen bonding. acs.orgresearchgate.net The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This dual functionality allows for the formation of robust, self-complementary hydrogen-bonded dimers or extended one-dimensional chains in the solid state. In metal complexes of ligands containing a carboxamide group, these interactions can link individual complex units, leading to the formation of intricate three-dimensional networks. researchgate.net For instance, in related systems, N–H···O hydrogen bridges are commonly observed, connecting amide groups to sulfonyl or carbonyl oxygens of adjacent molecules. figshare.com

The presence of the 2'-methoxy group introduces an additional potential hydrogen bond acceptor site, although weaker than the carbonyl oxygen. More significantly, the methoxy (B1213986) group, being electron-donating, and the carboxamide group, which can be electron-withdrawing, modulate the electron density of the two pyridine (B92270) rings differently. This electronic asymmetry can influence the nature of π-π stacking interactions between the aromatic rings of adjacent ligands. mdpi.com

The stacking of bipyridine ligands in metal complexes is a significant factor in the organization of the crystal lattice. researchgate.netnih.gov The strength and geometry of these interactions are sensitive to the electronic nature of substituents. In complexes of this compound, offset or face-to-face π-stacking interactions between the bipyridine planes of neighboring complexes are anticipated. The combination of directional hydrogen bonding from the carboxamide and the more diffuse π-π stacking interactions provides a powerful and versatile toolkit for crystal engineering, enabling the construction of complex and predictable supramolecular architectures. rsc.org

Bipyridine-based ligands are extensively used as building blocks in the construction of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to their strong and predictable coordination with metal ions and their suitability for forming robust covalent linkages. researchgate.netnih.gov The functional groups on this compound make it a promising candidate for incorporation into such frameworks.

In the context of MOFs, the bipyridine unit can chelate to a metal center, which is then linked to other metal centers through additional bridging ligands, often dicarboxylates, to form a porous framework. mdpi.comacs.org Alternatively, a ligand like this compound could be modified, for example, by converting the carboxamide to a carboxylic acid, to act as the primary linker itself. The bipyridine sites within the MOF structure can remain available for post-synthetic metalation, creating highly active and accessible catalytic sites. researchgate.netrsc.org The presence of the methoxy and carboxamide groups could functionalize the pores of the resulting MOF, potentially enhancing selectivity in gas adsorption or catalysis. mdpi.com

For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, bipyridine units are valuable components for creating redox-active and catalytically active materials. nih.govrsc.orgmdpi.com Bipyridine-containing COFs have been designed for applications in electrocatalysis and energy storage. rsc.orgrsc.org A molecule like this compound could be derivatized with reactive groups (e.g., aldehydes or amines) to enable its polymerization into a 2D or 3D COF structure. The resulting framework would feature regularly spaced, metal-chelating bipyridine sites, which could then be metalated to create single-atom catalysts for various chemical transformations. nih.govrsc.org

Photophysical and Electrochemical Properties of Coordination Complexes (Academic Perspective)

The photophysical and electrochemical properties of transition metal complexes containing bipyridine ligands are among the most intensely studied areas of inorganic chemistry. wikipedia.org Ruthenium(II) tris(bipyridine) and its derivatives are archetypal examples, known for their strong metal-to-ligand charge transfer (MLCT) absorptions and luminescence. wikipedia.orgrsc.org The properties of these complexes can be finely tuned by modifying the electronic character of the bipyridine ligands. nih.govacs.org

The introduction of a 2'-methoxy and a 5-carboxamide group onto a 2,3'-bipyridine (B14897) scaffold is expected to have distinct effects on the electronic structure of its metal complexes. The methoxy group is electron-donating, which generally raises the energy of the π* orbitals of the ligand. In contrast, the carboxamide group is typically electron-withdrawing, which tends to lower the energy of the π* orbitals. This push-pull electronic configuration on the asymmetric 2,3'-bipyridine ligand can lead to interesting and potentially useful photophysical behaviors.

The electrochemical properties are similarly affected by the ligand's electronic nature. The oxidation of the metal center (e.g., Ru(II) to Ru(III)) and the reduction of the ligands are key processes. An electron-donating group like methoxy makes the metal center easier to oxidize (a less positive redox potential), while an electron-withdrawing group like carboxamide makes it harder to oxidize (a more positive redox potential). Conversely, ligand-based reductions are made more difficult by electron-donating groups and easier by electron-withdrawing groups. Therefore, coordination complexes of this compound are predicted to exhibit redox potentials that are intermediate between those of complexes with strongly donating or strongly withdrawing ligands. acs.orgresearchgate.netroyalsocietypublishing.org

Table of Expected Electrochemical and Photophysical Data for a Hypothetical [Ru(L)₂(this compound)]²⁺ Complex

This interactive table provides hypothetical, yet plausible, data for a Ruthenium(II) complex incorporating the title ligand, based on trends observed in related functionalized bipyridine systems.

PropertyExpected ValueComparison with [Ru(bpy)₃]²⁺Rationale
Electrochemical Data
E₁/₂(ox) (V vs. SCE)~ +1.28 VSlightly more positiveThe net electron-withdrawing character of the carboxamide group stabilizes the Ru(II) state, making oxidation slightly more difficult than in [Ru(bpy)₃]²⁺.
E₁/₂(red) (V vs. SCE)~ -1.30 VLess negativeThe electron-withdrawing carboxamide group makes the ligand easier to reduce compared to unsubstituted bipyridine.
Photophysical Data
λₘₐₓ (abs) (nm)~ 455 nmSlightly red-shiftedThe MLCT band energy is lowered by the electron-withdrawing carboxamide group, causing a shift to a longer wavelength.
λₘₐₓ (em) (nm)~ 625 nmSlightly red-shiftedConsistent with the lower energy of the MLCT excited state, the emission is expected at a lower energy (longer wavelength).
Excited State Lifetime (τ)~ 500-900 nsPotentially shorterThe presence of the carboxamide group and potential for hydrogen bonding with the solvent could introduce additional non-radiative decay pathways.
Quantum Yield (Φ)~ 0.03 - 0.06Potentially lowerIncreased non-radiative decay rates due to the functional groups would lead to a lower emission quantum yield compared to the parent complex.

Advanced Spectroscopic and Analytical Methodologies in Research of 2 Methoxy 2,3 Bipyridine 5 Carboxamide

X-ray Crystallography for Precise Solid-State Structural Determination

Co-crystal and Supramolecular Network Analysis

The study of co-crystals and supramolecular networks provides deep insight into the intermolecular interactions that govern the solid-state properties of a compound. For 2'-methoxy-2,3'-bipyridine-5-carboxamide, these analyses are fundamental to understanding its crystal packing, which can influence properties like solubility and stability.

Molecular Scaffolding and Interaction Sites: The structure of this compound possesses several key functional groups capable of participating in non-covalent interactions, which are the basis of supramolecular assembly. These include:

Hydrogen-bond donors: The primary amide group (-CONH₂) contains N-H bonds that are potent hydrogen-bond donors.

Hydrogen-bond acceptors: The molecule has multiple acceptor sites: the carbonyl oxygen (C=O) of the amide, the nitrogen atoms of both pyridine (B92270) rings, and the oxygen atom of the methoxy (B1213986) group.

Aromatic Systems: The two pyridine rings provide platforms for π-π stacking interactions.

These features allow the molecule to form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. In the solid state, one could anticipate the formation of strong hydrogen bonds, such as the amide-amide homosynthon (a dimer formed between the amide groups of two molecules) or heterosynthons if a co-former molecule (like a carboxylic acid) is introduced to form a co-crystal. researchgate.net The interplay of these hydrogen bonds with π-π stacking interactions among the bipyridine rings would dictate the final three-dimensional crystal lattice. Analysis of such networks is typically performed using single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the geometry of these intermolecular contacts.

Absolute Configuration Assignment

Chirality in bipyridine systems often arises from atropisomerism, a form of axial chirality that occurs when rotation around a single bond is significantly hindered. wikipedia.org In this compound, the presence of the 2'-methoxy substituent ortho to the C2-C3' bond connecting the two pyridine rings can create a substantial energy barrier to rotation. This restriction can lead to the existence of stable, non-interconverting enantiomers (atropisomers) at room temperature. wikipedia.orgntu.edu.sg

Assigning the absolute configuration (Ra or Sa) of these atropisomers is critical. Several methods are employed for this purpose:

Single-Crystal X-ray Diffraction: This is the definitive method for assigning absolute configuration. It requires obtaining a high-quality single crystal of one of the enantiomers, often achieved by crystallization with a chiral resolving agent of known configuration. The resulting crystal structure allows for the unambiguous determination of the molecule's three-dimensional arrangement. nih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral compounds in solution. The experimental ECD spectrum is compared to a theoretical spectrum generated by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). ee-net.ne.jp A match between the experimental and calculated spectra for a specific configuration allows for a confident assignment.

Vibrational Circular Dichroism (VCD): Similar to ECD, VCD measures the differential absorption of left and right circularly polarized infrared light. It is particularly useful for molecules with multiple chiral centers or complex structures, and the absolute configuration is assigned by comparing the experimental VCD spectrum with DFT-calculated spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of this compound. These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making them complementary techniques. lboro.ac.uk

The key vibrational modes expected for this compound can be assigned to its constituent parts: the carboxamide, the methoxy group, and the bipyridine core. These spectra are invaluable for confirming the successful synthesis of the target molecule, for instance, by observing the appearance of characteristic amide bands and the disappearance of precursor bands (e.g., a nitrile C≡N stretch).

Advanced Chromatographic Techniques for Complex Mixture Separation and Purification of Research Samples (e.g., preparative HPLC, chiral chromatography)

Chromatographic methods are essential for both the purification of this compound from crude reaction mixtures and for the analytical separation of its potential atropisomers.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity samples required for analytical and biological studies, preparative HPLC is the method of choice. This technique scales up analytical HPLC to handle larger quantities of material. tarosdiscovery.com A typical approach for a polar, aromatic compound like this bipyridine derivative would involve reversed-phase chromatography. rsc.org The crude product is dissolved and injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid (TFA), is used for elution. tarosdiscovery.comrsc.org Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized.

Chiral Chromatography: If this compound exists as stable atropisomers, chiral HPLC is necessary to separate the enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. molnar-institute.com For biaryl atropisomers, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. molnar-institute.com The separation is challenging and can be highly sensitive to experimental conditions. Low temperatures are often required during both sample preparation and the chromatographic run to prevent on-column interconversion (racemization) of the atropisomers, which would otherwise compromise the separation. nih.govmolnar-institute.com The successful development of a chiral separation method is a prerequisite for studying the properties of the individual enantiomers.

Future Directions and Emerging Research Avenues for 2 Methoxy 2,3 Bipyridine 5 Carboxamide

Integration with Flow Chemistry and Automated Synthesis Platforms for Research

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. rsc.org These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid optimization and library generation. rsc.orguc.pt For a molecule like 2'-methoxy-2,3'-bipyridine-5-carboxamide, whose synthesis can involve multiple steps, the integration of flow chemistry presents a compelling avenue for future research.

Future work could focus on developing a fully continuous, multi-step synthesis of this compound. This would likely involve the sequential use of different reactor modules, each optimized for a specific transformation. For instance, the formation of the bipyridine core, followed by functional group manipulations such as amidation, could be performed in-line. The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the process, minimizing purification steps and waste generation. beilstein-journals.org

An automated platform could be programmed to systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry, allowing for the rapid identification of optimal conditions. rsc.org This approach would not only accelerate the synthesis of the target compound but also facilitate the creation of a library of analogues with diverse substitution patterns, which would be invaluable for structure-activity relationship studies in various applications.

Table 1: Potential Parameters for Optimization in an Automated Flow Synthesis of this compound

ParameterRangePurpose
Temperature25 - 200 °CTo overcome activation energy barriers and control reaction kinetics.
Pressure1 - 10 barTo enable the use of solvents above their boiling points and enhance reaction rates.
Residence Time1 - 60 minTo control the extent of reaction and minimize byproduct formation.
Reagent Concentration0.01 - 1.0 MTo influence reaction kinetics and product selectivity.
Catalyst Loading0.1 - 5 mol%To optimize catalytic efficiency and minimize cost.

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

The electronic nature of the this compound scaffold, characterized by both electron-donating (methoxy) and electron-withdrawing/coordinating (carboxamide, pyridine (B92270) rings) groups, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage these unique electronic and steric features.

One area of interest is the selective functionalization of the bipyridine core. Directed ortho-metalation, guided by the carboxamide or methoxy (B1213986) group, could provide a route to previously inaccessible derivatives. Furthermore, the development of novel cross-coupling strategies could enable the introduction of a wide range of substituents at various positions on the pyridine rings, thereby modulating the compound's properties in a predictable manner.

Inspired by work on related heterocyclic systems, there is potential for exploring cycloaddition reactions or ring-closing metathesis to construct more complex, fused-ring systems derived from this compound. mdpi.com Such transformations would significantly expand the chemical space accessible from this starting material, leading to compounds with novel topologies and potential applications.

Advanced Materials Science Applications (e.g., smart materials, sensing technologies, energy conversion, purely theoretical aspects)

The bipyridine unit is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. This makes this compound an excellent candidate for the construction of advanced materials.

Smart Materials: The incorporation of this ligand into metal-organic frameworks (MOFs) or coordination polymers could lead to "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific chemical species. researchgate.net The methoxy and carboxamide groups could play a crucial role in directing the self-assembly of these materials and in mediating their response to external inputs.

Sensing Technologies: The fluorescence properties of metal complexes are often highly sensitive to their coordination environment. Ruthenium(II) polypyridyl complexes, for example, have been explored for their sensing capabilities. mdpi.com Future work could involve the synthesis and characterization of metal complexes of this compound and the evaluation of their potential as fluorescent sensors for metal ions, anions, or small molecules. The carboxamide group, in particular, could provide a specific binding site for target analytes, leading to a measurable change in the complex's photophysical properties.

Energy Conversion: Bipyridine-based ligands are central to the design of sensitizers for dye-sensitized solar cells (DSSCs). mdpi.com The electronic properties of this compound could be tuned to optimize the light-harvesting efficiency and electron-transfer kinetics of the corresponding metal complexes. Theoretical studies could be employed to predict the absorption spectra and redox potentials of these complexes, guiding the design of more efficient energy conversion devices.

Table 2: Potential Metal Ions for Coordination with this compound and Their Potential Applications

Metal IonPotential Application AreaRationale
Ruthenium(II)Energy Conversion, SensingWell-established photophysical and electrochemical properties of Ru(II)-bipyridine complexes. mdpi.comresearchgate.net
Iridium(III)Organic Light-Emitting Diodes (OLEDs)High phosphorescence quantum yields of Ir(III) complexes.
Lanthanides (e.g., Eu³⁺, Tb³⁺)Luminescent Probes, Anti-counterfeitingSharp, line-like emission bands and long luminescence lifetimes.
Copper(I)Catalysis, Luminescent MaterialsAbundant and low-cost metal with interesting photophysical properties.
Zinc(II)Sensing, MOFsForms stable, often luminescent, coordination complexes. researchgate.net

Development of Novel Computational Tools and Machine Learning Approaches for Compound Analysis and Design

The complexity of modern chemical research necessitates the use of advanced computational tools. For a molecule like this compound, computational chemistry and machine learning can play a transformative role in predicting its properties and guiding its development.

Future research could focus on the development of accurate and efficient computational models to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its metal complexes. Density Functional Theory (DFT) calculations, for instance, could be used to model reaction pathways and predict activation energies for novel transformations. researchgate.net

Machine learning algorithms could be trained on existing data from related bipyridine compounds to predict the properties of new, unsynthesized derivatives of this compound. This could significantly accelerate the discovery of new materials with desired characteristics, such as high luminescence quantum yields or specific catalytic activities. Such an approach would allow for the virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental validation.

Cross-Disciplinary Research Synergies (e.g., organometallic chemistry with theoretical physics, computational materials science)

The most groundbreaking discoveries often occur at the interface of different scientific disciplines. The future of research on this compound will likely be characterized by increasing collaboration between synthetic chemists, materials scientists, and theoretical physicists.

The synergy between organometallic chemistry and theoretical physics could lead to a deeper understanding of the fundamental photophysical processes that govern the behavior of this compound's metal complexes. This knowledge is essential for the rational design of next-generation materials for applications in optoelectronics and energy conversion.

Similarly, the integration of computational materials science with experimental synthesis will be crucial for the development of novel functional materials. researchgate.net By combining predictive modeling with targeted synthesis and characterization, researchers can create a feedback loop that accelerates the discovery and optimization of materials based on the this compound scaffold. This cross-disciplinary approach holds the key to unlocking the full scientific and technological potential of this versatile molecule.

Q & A

Q. What are the common synthetic routes for 2'-methoxy-2,3'-bipyridine-5-carboxamide?

The synthesis typically involves multi-step procedures:

  • Bipyridine core formation : Suzuki-Miyaura cross-coupling reactions between halogenated pyridine derivatives (e.g., 3-bromo-2-methoxypyridine and 5-boronic acid pyridine derivatives) under palladium catalysis .
  • Carboxamide introduction : Hydrolysis of a methyl ester intermediate (e.g., methyl 2'-methoxy-2,3'-bipyridine-5-carboxylate) followed by amidation with ammonia or amines using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to identify methoxy (δ3.9\delta \sim3.9 ppm), aromatic protons, and carboxamide signals. IR spectroscopy confirms C=O stretching (~1670 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

The compound exhibits limited aqueous solubility due to its aromaticity. Common strategies include:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (1–10 mM), followed by dilution in PBS or cell culture media (final DMSO <0.1%).
  • Co-solvents : Ethanol or PEG-400 for in vivo studies, adjusted to maintain physiological compatibility .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the methoxy group?

Key variables include:

  • Substituent positioning : Methoxy groups on pyridine rings influence electronic effects; use protecting groups (e.g., Boc) to prevent undesired substitutions during coupling .
  • Catalyst selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for improved regioselectivity in cross-couplings.
  • Temperature control : Lower temperatures (50–70°C) reduce side reactions like over-oxidation .

Q. What analytical challenges arise in distinguishing positional isomers of this compound?

Isomers (e.g., 3'-methoxy vs. 4'-methoxy derivatives) require advanced techniques:

  • 2D NMR : NOESY or HSQC to differentiate coupling patterns between methoxy and adjacent protons.
  • X-ray crystallography : Resolves ambiguities in regiochemistry but is hindered by crystal lattice flexibility; use co-crystallization with heavy atoms .

Q. How do electronic effects of the methoxy group influence reactivity in metal coordination studies?

The methoxy group acts as an electron-donating substituent, altering the bipyridine ligand’s coordination behavior:

  • DFT calculations : Predict binding affinities for transition metals (e.g., Ru, Pt) by analyzing HOMO/LUMO distributions.
  • Electrochemical studies : Cyclic voltammetry reveals shifts in redox potentials due to methoxy-induced electron density changes .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., IC50_{50} variability) may arise from assay conditions. Mitigation includes:

  • Standardized protocols : Fixed DMSO concentrations, cell passage numbers, and positive controls.
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) to validate target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes:

  • Target selection : Align with structural analogs (e.g., kinase inhibitors with bipyridine scaffolds).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and guide SAR studies .

Methodological Considerations

  • Contradictory data resolution : Cross-validate spectral data with synthetic intermediates to rule out impurities .
  • Scale-up challenges : Replace column chromatography with continuous flow systems for >10 g syntheses .
  • Ethical compliance : Adhere to institutional guidelines for biological testing; avoid unvalidated toxicity claims .

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Reactant of Route 1
2'-methoxy-2,3'-bipyridine-5-carboxamide
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2'-methoxy-2,3'-bipyridine-5-carboxamide

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